molecular formula C13H10N4O B7727734 2-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]phenol

2-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]phenol

Cat. No.: B7727734
M. Wt: 238.24 g/mol
InChI Key: XMWNZGGMCFTLNW-UHFFFAOYSA-N
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Description

2-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]phenol is a heterocyclic compound that features a pyridine ring, a triazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]phenol typically involves the formation of the triazole ring followed by its functionalization with pyridine and phenol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 4-pyridinecarboxaldehyde and 3-amino-1,2,4-triazole in the presence of a base can yield the desired triazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The pyridine and phenol groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 2-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]phenol depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with metal ions, making it useful in coordination chemistry. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]phenol is unique due to the presence of both a phenol group and a triazole ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-11-4-2-1-3-10(11)13-15-12(16-17-13)9-5-7-14-8-6-9/h1-8,18H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWNZGGMCFTLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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